tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenyl ring, and a methylcarbamothioylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylcarbamothioylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
- tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate
Uniqueness
tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate is unique due to the presence of the methylcarbamothioylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C13H19N3O2S |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-10-7-5-9(6-8-10)15-11(19)14-4/h5-8H,1-4H3,(H,16,17)(H2,14,15,19) |
InChI Key |
JXRQDXOTXLGOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=S)NC |
Origin of Product |
United States |
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